molecular formula C43H66O15 B1666530 alpha-Acetyldigoxin CAS No. 5511-98-8

alpha-Acetyldigoxin

Cat. No.: B1666530
CAS No.: 5511-98-8
M. Wt: 823.0 g/mol
InChI Key: HWKJSYYYURVNQU-DXJNJSHLSA-N
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Description

alpha-Acetyldigoxin (CAS 5511-98-8) is a cardiac glycoside derived from Digitalis lanata and an acetyl derivative of digoxin . As a research compound, it is primarily used in studies related to congestive heart failure, where it acts as a positive inotropic agent to increase the force of cardiac muscle contraction . The mechanism of action of this compound involves the specific inhibition of the sodium-potassium ATPase (Na+/K+ ATPase) pump on the membranes of cardiac cells . This inhibition leads to an increased intracellular concentration of sodium ions, which subsequently reduces calcium ion extrusion via the sodium-calcium exchanger. The resulting rise in intracellular calcium levels enhances the contractile force of the heart, which is the basis for its application in heart failure research . In a clinical evaluation for congestive heart failure, the compound demonstrated therapeutic efficacy, with excellent or good outcomes reported in a majority of cases studied . The compound is administered orally and has a bioavailability of approximately 90% . It is important for researchers to note that this class of compounds has a narrow therapeutic index. Side effects can occur even at therapeutic doses and may include cardiac arrhythmias such as supraventricular tachycardia with atrioventricular block and ventricular bigeminy . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-3-hydroxy-2-methyloxan-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H66O15/c1-20-38(49)32(55-23(4)44)18-37(52-20)58-40-22(3)54-36(17-31(40)46)57-39-21(2)53-35(16-30(39)45)56-26-9-11-41(5)25(14-26)7-8-28-29(41)15-33(47)42(6)27(10-12-43(28,42)50)24-13-34(48)51-19-24/h13,20-22,25-33,35-40,45-47,49-50H,7-12,14-19H2,1-6H3/t20-,21-,22-,25-,26+,27-,28-,29+,30+,31+,32+,33-,35+,36+,37+,38-,39-,40-,41+,42+,43+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKJSYYYURVNQU-DXJNJSHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H66O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203630
Record name alpha-Acetyldigoxin
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Molecular Weight

823.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5511-98-8
Record name α-Acetyldigoxin
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Record name alpha-Acetyldigoxin
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Record name Card-20(22)-enolide, 3-[(O-3-O-acetyl-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3β,5β,12β)-
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Record name .ALPHA.-ACETYLDIGOXIN
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Preparation Methods

Solvent Partitioning for Crude Isolation

The foundational method for alpha-acetyldigoxin preparation, as detailed in patent GB1162614A, involves solvent partitioning to isolate the α-form from a mixture of acetylated digitoxins. The process begins with dissolving crude glycoside extracts (containing acetyldigitoxin, acetylgitoxin, and acetyldigoxin) in a polar alcohol, typically methanol or ethanol, at ambient temperatures. This solution is then distributed between water and a chlorinated hydrocarbon solvent, such as chloroform or dichloromethane. Due to differential solubility, this compound preferentially partitions into the organic phase, while polar impurities remain aqueous. After phase separation, cooling the organic phase induces crystallization, yielding this compound with 90–95% purity.

Table 1: Solvent Partitioning Parameters for this compound Isolation

Parameter Specification
Solvent System Methanol/Water/Chlorinated Hydrocarbon
Temperature 25°C
Partition Coefficient ~3.2 (organic/aqueous)
Crystallization Yield 85–90%

Refinement via Sequential Extraction

A variation described in patent DE1668239C3 introduces a benzene-butanol mixture for secondary extraction. After initial alcohol dissolution, the aqueous phase is treated with benzene-butanol (3:1 v/v) to further separate this compound from residual acetylgitoxin. This step exploits the reduced polarity of benzene, enhancing selectivity for the α-form. The organic phase undergoes evaporation under reduced pressure, followed by recrystallization from acetone-hexane to achieve >98% purity.

Chromatographic Purification Strategies

High-Performance Liquid Chromatography (HPLC)

Post-extraction purification often employs HPLC to resolve this compound from structurally similar contaminants. As reported by, a C18 reverse-phase column with acetonitrile-methanol-water (100:11:188 v/v) mobile phase achieves baseline separation. Beta-methyldigoxin serves as an internal standard, enabling quantitative analysis via UV detection at 220 nm. This method attains a recovery rate of 97.2% and a detection limit of 0.5 µg/mL.

Table 2: HPLC Conditions for this compound Quantification

Parameter Specification
Column Octylsilyl-bonded silica (5 µm, 250 mm)
Mobile Phase Acetonitrile/Methanol/Water (100:11:188)
Flow Rate 1.2 mL/min
Detection UV at 220 nm
Retention Time 12.3 ± 0.2 min

Solid-Phase Extraction (SPE) Cleanup

Prior to HPLC, crude extracts undergo SPE using C18 cartridges to remove lipids and pigments. Methanol (50% v/v) elutes this compound while retaining non-polar interferents, improving chromatographic resolution and column longevity.

Industrial-Scale Production Protocols

Fermentation-Assisted Biosynthesis

Industrial processes often integrate microbial fermentation to enhance yield. Digitalis lanata leaf powder is fermented with Rhizopus arrhizus to hydrolyze lanatosides into acetylated digoxins. The fermented biomass is extracted with 50% methanol, followed by the solvent partitioning steps outlined in Section 1.1. This approach increases this compound yield by 22% compared to non-fermented material.

Recrystallization and Polymorph Control

This compound exists in multiple polymorphic forms, necessitating controlled recrystallization to isolate the pharmaceutically active α-form. Patent GB1162614A specifies acetone-water (7:3 v/v) as the optimal recrystallization solvent, yielding monoclinic crystals with a melting point of 237–239°C. X-ray diffraction confirms the α-form’s distinct lattice parameters (a=14.2 Å, b=6.8 Å, c=18.5 Å).

Challenges in this compound Preparation

Deacetylation During Processing

This compound’s acetyl group is labile under alkaline or high-temperature conditions, leading to deacetylation into digoxin. To mitigate this, extraction protocols maintain pH 5–6 and temperatures below 30°C. Process analytical technology (PAT) tools, such as in-line pH and conductivity probes, are employed in industrial settings to monitor stability.

Contamination with Beta-Acetyldigoxin

Beta-acetyldigoxin, a stereoisomeric impurity, shares similar physicochemical properties with the α-form, complicating separation. Patent DE1668239C3 resolves this via fractional crystallization from ethyl acetate, exploiting the beta-form’s lower solubility (12.4 mg/mL vs. 8.9 mg/mL for alpha).

Applications and Pharmacological Relevance

This compound’s selective inhibition of Na⁺,K⁺-ATPase α2/α3 isoforms underpins its cardiotonic effects. Its acetyl group enhances membrane permeability, yielding a 40% higher bioavailability than digoxin. Clinical formulations require ≥99% α-form purity to avoid arrhythmogenic risks from beta-acetyldigoxin contaminants.

Chemical Reactions Analysis

Types of Reactions: Acetyldigoxin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The compound is known to interact with enzymes and other biological molecules, leading to its therapeutic effects .

Common Reagents and Conditions:

Major Products Formed: The major product formed from the hydrolysis of acetyldigoxin is digoxin. Other reactions may yield various metabolites depending on the specific conditions and reagents used .

Scientific Research Applications

Pharmacological Properties

Mechanism of Action
Alpha-acetyldigoxin functions by inhibiting the sodium/potassium-transporting ATPase pump in myocardial cells. This action leads to increased intracellular sodium levels, which subsequently elevates calcium concentrations due to reduced extrusion via the sodium/calcium exchanger. The result is enhanced myocardial contractility and decreased conduction through the atrioventricular node, making it effective for controlling heart rate in conditions like atrial fibrillation .

Pharmacodynamics
The compound exhibits a narrow therapeutic index, necessitating careful monitoring during administration. Its primary effects include:

  • Increased cardiac contractility : Enhances the force of contraction in heart muscle.
  • Rate control : Slows down conduction through the AV node, beneficial for arrhythmias.
  • Vagal stimulation : Increases parasympathetic tone, further aiding in heart rate control .

Clinical Applications

Heart Failure Management
this compound is utilized for rapid digitalization in patients with congestive heart failure. A clinical evaluation involving 21 patients indicated that administration of this compound resulted in significant improvements in cardiac dynamics and patient symptoms .

Atrial Fibrillation and Flutter
Due to its ability to slow AV nodal conduction, this compound is also employed in managing atrial fibrillation and flutter, providing an alternative to other antiarrhythmic agents .

Emerging Research and Case Studies

Recent studies have begun to explore the anticancer potential of this compound and other cardiac glycosides. Research indicates that these compounds may induce apoptosis and inhibit angiogenesis in cancer cells, positioning them as promising candidates for cancer therapy .

Case Study Insights

  • Cytotoxic Activity : A study highlighted that certain cardiac glycosides, including this compound, exhibited cytotoxic effects on various cancer cell lines, suggesting a mechanism that involves cell cycle arrest and apoptosis induction .
  • Mechanistic Studies : Investigations into the molecular mechanisms revealed that this compound may affect pathways involved in cell proliferation and survival, providing insights into its potential as an anticancer agent .

Comparative Data Table

ApplicationMechanism of ActionClinical Evidence
Congestive Heart FailureInhibition of Na+/K+ ATPaseImproved cardiac dynamics in clinical trials
Atrial FibrillationDecreased AV node conductionEffective rate control during arrhythmias
Cancer TherapyInduction of apoptosis and cell cycle arrestCytotoxic effects on cancer cell lines

Mechanism of Action

Acetyldigoxin exerts its effects by inhibiting the Na+/K±ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which in turn causes a rise in intracellular calcium levels. The increased calcium enhances the contractility of the heart muscle. Additionally, acetyldigoxin has been shown to interact with other molecular targets, such as hypoxia-inducing factor 1α (HIF-1α) and nuclear factor kappa B (NF-κB), contributing to its potential antitumor effects .

Comparison with Similar Compounds

Cardiac glycosides share a core steroid structure linked to a lactone ring and sugar moieties, but structural variations significantly impact their pharmacological profiles. Below, alpha-Acetyldigoxin is compared with digoxin, beta-acetyldigoxin, digitoxin, and lanatoside C.

Structural and Source Comparison
Compound Molecular Formula Source Key Structural Features
This compound C43H66O15 Semi-synthetic (digoxin/lanatoside C derivative) Acetyl group at the 3′′-position of the sugar moiety
Digoxin C41H64O14 Digitalis lanata Lacks acetyl group; hydroxyl at sugar moiety
beta-Acetyldigoxin C43H66O15 Semi-synthetic Acetyl group at a different sugar position (e.g., 4′′)
Digitoxin C41H64O13 Digitalis purpurea Lacks sugar moiety hydroxyl groups
Lanatoside C C49H76O20 Digitalis lanata Contains three acetyl groups and a glucose unit
Pharmacokinetic and Pharmacodynamic Profiles
Compound Bioavailability (%) Half-Life (Hours) Protein Binding (%) Therapeutic Index
This compound ~70 (estimated) 30–40 25–30 Narrow
Digoxin 60–80 36–48 20–25 Narrow
beta-Acetyldigoxin ~65 (estimated) 28–35 30–35 Narrow
Digitoxin 90–100 120–168 90–95 Very Narrow
Lanatoside C <50 18–24 15–20 Moderate

Key Findings :

  • However, this modification may also accelerate metabolic degradation, leading to a slightly shorter half-life than digoxin .
  • beta vs. This compound : Positional isomerism (e.g., 3′′- vs. 4′′-acetylation) may alter solubility and receptor binding, though comparative clinical data are sparse.
  • Digitoxin : High protein binding and prolonged half-life necessitate careful dosing to avoid toxicity.
  • Lanatoside C : Lower bioavailability due to polar glucose units limits its use despite a moderate therapeutic index.

Biological Activity

Alpha-Acetyldigoxin is a cardiac glycoside derived from digoxin, known for its role in treating heart failure and certain arrhythmias. This compound exhibits notable biological activities, particularly through its effects on ion transport mechanisms in cardiac tissues. The following sections provide an overview of its biological activity, mechanisms of action, and relevant research findings.

This compound primarily functions by inhibiting the Na+^+, K+^+-ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes in cardiac myocytes. This inhibition leads to increased intracellular sodium levels, promoting calcium influx via the Na+^+/Ca2+^{2+} exchanger. The resultant increase in intracellular calcium enhances myocardial contractility, making it beneficial for patients with heart failure .

Pharmacokinetics

This compound is characterized by better absorption and a longer duration of action compared to its parent compound, digoxin. Its bioavailability is significant for oral administration, which is advantageous in clinical settings .

Biological Activity and Effects

The biological activity of this compound extends beyond its cardiotonic effects. Recent studies have explored its potential anticancer properties, as cardiac glycosides have been shown to inhibit cancer cell proliferation at nanomolar concentrations. This suggests a dual role in both cardiovascular and oncological therapies .

Table 1: Comparison of Biological Activities

Activity TypeThis compoundDigoxinOther Cardiac Glycosides
Cardiotonic EffectHighHighVariable
Anticancer PotentialYesLimitedYes
BioavailabilityHighModerateVariable
Duration of ActionLongShortVariable

Case Studies

  • Heart Failure Management : In a clinical study involving patients with chronic heart failure, this compound was administered alongside standard therapy. Results indicated improved ejection fraction and reduced hospitalizations due to heart failure exacerbations compared to controls receiving standard therapy alone .
  • Cancer Therapeutics : A study evaluated the effects of this compound on various cancer cell lines. The findings demonstrated significant inhibition of cell proliferation and induction of apoptosis in a dose-dependent manner, suggesting its potential as an adjunctive treatment in oncology .

Research Findings

Research has highlighted the isoform-specific binding affinities of this compound to Na+^+, K+^+-ATPase isoforms in human cardiac tissues. Notably, it demonstrates distinct pharmacological profiles compared to other glycosides, which may influence therapeutic outcomes .

Table 2: Isoform Binding Affinities

Glycosideα1β1 Affinityα2β1 Affinityα3β1 Affinity
This compoundModerateLowLow
DigoxinHighModerateLow
OuabainHighHighModerate

Q & A

Q. How should researchers structure supplementary materials to enhance transparency in α-Acetyldigoxin research?

  • Methodological Answer : Include raw datasets (e.g., NMR spectra, dose-response curves) in machine-readable formats (CSV, mzML). For computational studies, share code repositories (GitHub) with version control. Annotate all supplementary figures/tables with explicit links to main text hypotheses, following FAIR data principles .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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